イノシトールニコチネート

概要

説明

イノシトールニコチネートは、ニコチン酸に典型的に見られるフラッシング効果を引き起こすことなく、ナイアシンを供給できることから、「フラッシュレスナイアシン」と呼ばれることがよくあります 。この化合物は、ナイアシンの供給源として、広く食事用サプリメントで使用されており、特に心臓血管の健康に、さまざまな治療的用途があります。

2. 製法

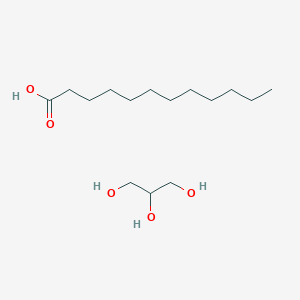

合成経路と反応条件: イノシトールニコチネートは、イノシトールとニコチン酸のエステル化によって合成されます。この反応には、イノシトールのヒドロキシル基とニコチン酸のカルボキシル基の間のエステル結合形成を促進する酸触媒の使用が含まれます。 反応は通常、制御された温度とpH条件下で行われ、完全なエステル化が保証されます 。

工業的生産方法: イノシトールニコチネートの工業的生産には、大規模なエステル化プロセスが含まれます。反応混合物は、結晶化と濾過を含む精製工程にかけられ、純粋なイノシトールニコチネートが得られます。 最終製品は、次に乾燥され、食事用サプリメントや医薬品製剤で使用するために包装されます 。

3. 化学反応解析

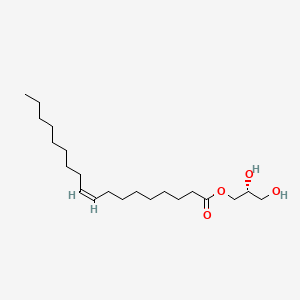

反応の種類: イノシトールニコチネートは主に加水分解反応を起こします。 摂取すると、血漿エステラーゼによって加水分解され、遊離のニコチン酸とイノシトールが持続的に放出されます 。 この加水分解プロセスは順次発生し、各エステル結合が切断されて1分子のニコチン酸が放出され、最終的には6分子のニコチン酸と1分子のイノシトールが得られます 。

一般的な試薬と条件: イノシトールニコチネートの加水分解は、血流中の酵素活性によって促進されます。 反応条件には、生理学的pHと温度が含まれます。これらは、血漿エステラーゼの活性に最適です 。

生成される主な生成物: イノシトールニコチネートの加水分解から生成される主な生成物は、ニコチン酸とイノシトールです。 これらの代謝物は、化合物の治療効果に寄与します 。

4. 科学的研究における応用

イノシトールニコチネートは、さまざまな分野における治療的用途について広く研究されてきました。

心臓血管の健康: イノシトールニコチネートは、低密度リポタンパク質(LDL)コレステロールとトリグリセリドのレベルを低下させ、高密度リポタンパク質(HDL)コレステロールを上昇させることで、高脂血症の管理に使用されます 。 レイノー病や間欠性跛行などの末梢血管障害の治療にも有効です 。

代謝性疾患: 研究により、イノシトールニコチネートはインスリン感受性とグルコース代謝を改善できることが示されており、糖尿病や代謝症候群の管理のための潜在的な治療薬となります 。

神経系の健康: イノシトールニコチネートは、神経保護効果と、うつ病や不安などの状態の治療における潜在的な利点について調査されています 。

科学的研究の応用

Inositol niacinate has been extensively studied for its therapeutic applications in various fields:

Cardiovascular Health: Inositol niacinate is used to manage hyperlipidemia by lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol . It is also beneficial in treating peripheral vascular disorders such as Raynaud’s disease and intermittent claudication .

Metabolic Disorders: Research has shown that inositol niacinate can improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for managing diabetes and metabolic syndrome .

Neurological Health: Inositol niacinate has been investigated for its neuroprotective effects and potential benefits in treating conditions such as depression and anxiety .

Dermatological Applications: The compound has shown promise in treating skin conditions like dermatitis herpetiformis and stasis ulcers .

作用機序

イノシトールニコチネートは、ニコチン酸とイノシトールの持続的な放出を通じてその効果を発揮します。 ニコチン酸は、脂肪酸をエステル化してトリグリセリドを生成する酵素であるジアシルグリセロールアシル転移酵素2(DGAT2)を直接的かつ非競合的に阻害することにより、血管拡張薬として作用します 。 この阻害は、トリグリセリド合成の減少と、肝臓からアテロゲン性リポタンパク質の分泌の減少をもたらします 。 さらに、ニコチン酸は、酸化還元反応に関与する補酵素の合成など、さまざまな代謝プロセスにおいて重要な役割を果たしています 。

類似の化合物:

- ニコチン酸(ビタミンB3)

- ニコチンアミド(ナイアシンアミド)

- イノシトール

比較: イノシトールニコチネートは、ニコチン酸誘導体のなかで、ニコチン酸に一般的に見られるフラッシング効果を引き起こすことなく、ニコチン酸を供給できる点で独特です 。 血管拡張効果がないニコチンアミドとは異なり、イノシトールニコチネートは、ニコチン酸の脂質低下作用と血管拡張作用を保持しています 。 さらに、イノシトールニコチネートからのニコチン酸の持続的な放出は、速放性製剤と比較して、より持続的な治療効果をもたらします 。

結論として、イノシトールニコチネートは、さまざまな治療的用途を持つ貴重な化合物です。その独特の特性と持続的な放出機構により、さまざまな健康状態の管理のための効果的で耐容性の高い選択肢となっています。

生化学分析

Biochemical Properties

Inositol nicotinate plays an essential role in many important metabolic processes . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slower rate .

Cellular Effects

Inositol nicotinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing HDL-cholesterol levels .

Molecular Mechanism

The molecular mechanism of inositol nicotinate involves its breakdown into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is supposed to reduce or prevent flushing, a common side effect of niacin .

Temporal Effects in Laboratory Settings

It is known that inositol nicotinate is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .

Dosage Effects in Animal Models

Studies using inositol hexanicotinate for conditions such as Raynaud’s disease and psoriasis with dosages ranging from 600 to 1800 mg and up to 4000 mg daily have reported acceptable safety profiles with little or no side effects .

Metabolic Pathways

Inositol nicotinate is involved in the metabolic pathway of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol . Niacin plays an essential role in many important metabolic processes .

Transport and Distribution

It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .

Subcellular Localization

It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .

準備方法

Synthetic Routes and Reaction Conditions: Inositol niacinate is synthesized through the esterification of inositol with nicotinic acid. The reaction involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl groups of inositol and the carboxyl groups of nicotinic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of inositol niacinate involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain pure inositol niacinate. The final product is then dried and packaged for use in dietary supplements and pharmaceutical formulations .

化学反応の分析

Types of Reactions: Inositol niacinate primarily undergoes hydrolysis reactions. Upon ingestion, it is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . This hydrolysis process occurs sequentially, with each ester bond being cleaved to release one molecule of nicotinic acid and eventually yielding six molecules of nicotinic acid and one molecule of inositol .

Common Reagents and Conditions: The hydrolysis of inositol niacinate is facilitated by enzymatic activity in the bloodstream. The reaction conditions include physiological pH and temperature, which are optimal for the activity of plasma esterases .

Major Products Formed: The major products formed from the hydrolysis of inositol niacinate are nicotinic acid and inositol. These metabolites are responsible for the therapeutic effects of the compound .

類似化合物との比較

- Nicotinic Acid (Vitamin B3)

- Nicotinamide (Niacinamide)

- Inositol

Comparison: Inositol niacinate is unique among niacin derivatives due to its ability to deliver nicotinic acid without causing the flushing effect commonly associated with nicotinic acid . Unlike nicotinamide, which does not have vasodilatory effects, inositol niacinate retains the lipid-lowering and vasodilatory properties of nicotinic acid . Additionally, the sustained release of nicotinic acid from inositol niacinate provides a more prolonged therapeutic effect compared to immediate-release formulations .

特性

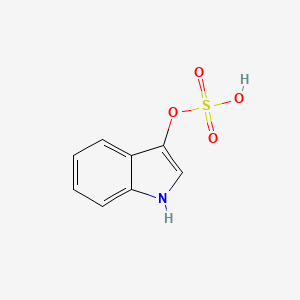

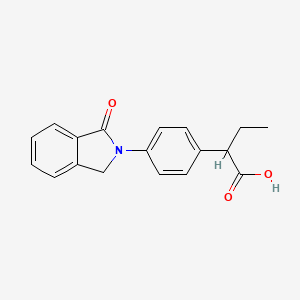

IUPAC Name |

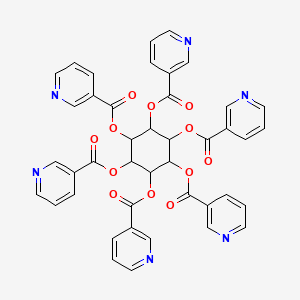

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZCIDXOLLEMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023147, DTXSID10859980 | |

| Record name | Inositol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Inositol nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing. | |

| Record name | Inositol nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6556-11-2 | |

| Record name | Inositol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSITOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:

- Slow release of niacin: Inositol nicotinate gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).

- Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []

ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:

- Lipid profile modulation: Treatment with inositol nicotinate has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]

- Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following inositol nicotinate administration. [, , , , , ]

ANone: The molecular formula of inositol nicotinate is C42H30N6O12. Its molecular weight is 810.7 g/mol.

ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of inositol nicotinate, such as crystalline form A. []

ANone: The provided research mainly focuses on the therapeutic applications of inositol nicotinate. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of inositol nicotinate using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []

- Dissolution profiles: Studies investigating the dissolution profiles of nonprescription inositol nicotinate products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of inositol nicotinate.

ANone: While in vitro data is limited, in vivo studies comparing inositol nicotinate to both placebo and other active comparators offer some insight:

- Intermittent claudication: Inositol nicotinate demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]

- Raynaud's phenomenon: Inositol nicotinate treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]

ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:

- In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of inositol nicotinate, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of inositol nicotinate against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []

- In vivo studies (clinical trials): Several clinical trials investigated the efficacy of inositol nicotinate in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]

ANone: Research indicates that the dissolution rate of inositol nicotinate varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which inositol nicotinate becomes bioavailable.

ANone: While specific historical milestones are not detailed within the provided research, it's evident that inositol nicotinate has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.

ANone: The research on inositol nicotinate showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of inositol nicotinate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。